N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core fused with a naphthalen-1-yl group at position 2 and an acetamide moiety at position 3. The acetamide is substituted with a 2-ethylphenyl group, contributing to its steric and electronic profile.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-2-17-8-4-6-13-21(17)27-24(31)15-29-25(32)23-14-22(28-30(23)16-26-29)20-12-7-10-18-9-3-5-11-19(18)20/h3-13,16,22-23,28H,2,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETPGRQNQVLCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity based on available research findings.
- IUPAC Name : this compound
- CAS Number : 1326883-34-4
- Molecular Formula : C25H21N5O2
- Molecular Weight : 413.47 g/mol
The compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases and other enzymes involved in inflammatory pathways. The pyrazolo[1,5-d][1,2,4]triazin scaffold is known for its ability to modulate signaling pathways relevant to cancer and inflammatory diseases.
1. Antitumor Activity
Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant antitumor properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokine production in macrophages and other immune cells. This activity is likely mediated through the inhibition of NF-kB signaling pathways .
3. Antimicrobial Activity
Preliminary studies indicate potential antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolo[1,5-d][1,2,4]triazin derivatives revealed that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The compound induced apoptosis and inhibited tumor growth in xenograft models .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment using LPS-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls. This suggests its potential as an anti-inflammatory agent .
Data Summary
Comparison with Similar Compounds
Pyrazolo-Triazinone vs. Triazole Derivatives
- Triazole-Based Analogs: Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () replace the pyrazolo-triazinone core with a 1,2,3-triazole. IR spectra of triazole derivatives show characteristic C=O stretches at ~1671 cm⁻¹ and NH stretches at ~3262 cm⁻¹, comparable to acetamide functionalities in the target compound .
- Thieno-Pyrimidinone Systems: 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide () incorporates a sulfur-containing thieno-pyrimidinone core. The sulfur atom enhances π-π stacking interactions, while the furan substituent introduces additional hydrophobicity (predicted logP ~3.5) .
Acetamide Substituent Variations
N-Substituent Effects
- N,N-Diethyl vs. N-(2-Ethylphenyl): The analog N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS 1326828-93-6, ) replaces the 2-ethylphenyl group with diethyl substituents. This increases lipophilicity (calculated logP: 3.8 vs.
- Nitro-Substituted Phenyl Groups : Derivatives like 6b and 6c () feature nitro groups on the phenyl ring, which introduce strong electron-withdrawing effects. This enhances dipole-dipole interactions but may increase metabolic instability due to nitro group reduction .
Key Structural and Functional Differences
| Parameter | Target Compound | Closest Analog (CAS 1326828-93-6) | Triazole Derivative (6a) |
|---|---|---|---|
| Core Structure | Pyrazolo-triazinone | Pyrazolo-triazinone | 1,2,3-Triazole |
| N-Substituent | 2-Ethylphenyl | N,N-Diethyl | Phenyl |
| Molecular Weight | ~380 g/mol (estimated) | 379.5 g/mol | 393.4 g/mol |
| Key Functional Groups | Acetamide, Naphthyl, Ethylphenyl | Acetamide, Naphthyl, Diethyl | Triazole, Naphthyloxymethyl |
| Predicted logP | ~4.2 | 3.8 | 3.5 |
Q & A
Q. What are the common synthetic routes for preparing N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide?
The synthesis typically involves multi-step heterocyclic reactions. A key step is the formation of the pyrazolo-triazine core via 1,3-dipolar cycloaddition between azides and alkynes (e.g., Cu-catalyzed click chemistry), as demonstrated in similar triazole-acetamide syntheses . For example:
- Alkyne preparation : Naphthalene derivatives are functionalized with propargyl groups.
- Azide coupling : 2-ethylphenyl acetamide derivatives are converted to azides.
- Cycloaddition : The reaction is catalyzed by Cu(OAc)₂ in a solvent system like tert-BuOH/H₂O (3:1) at room temperature .
- Post-functionalization : The acetamide group is introduced via nucleophilic substitution or condensation.
Optimization of reaction time (6–8 hours) and purification (ethanol recrystallization) is critical for yield and purity .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key characterization methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR spectroscopy : Confirms regiochemistry and substitution patterns. For example:
- ¹H NMR : Aromatic protons (δ 7.2–8.4 ppm), acetamide NH (δ ~10.8 ppm), and pyrazolo-triazine protons (δ 5.3–5.5 ppm) .
- ¹³C NMR : Carbonyl signals (δ ~165 ppm) and heterocyclic carbons (δ ~142–153 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₃N₅O₂: 450.1923) .
- Elemental analysis : Ensures purity (>95%) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- PASS Online® : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural analogs .
- Molecular docking : Models interactions with enzymes (e.g., COX-2, EGFR) using software like AutoDock. For example, the naphthalene moiety may engage in π-π stacking with hydrophobic binding pockets .
- QSAR studies : Correlate substituent effects (e.g., 2-ethylphenyl vs. nitro groups) with activity trends .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Case example : Discrepancies in ¹H NMR shifts (e.g., unexpected downfield NH signals) may arise from tautomerism in the pyrazolo-triazine ring.
- Solutions :
- Variable-temperature NMR : Resolves dynamic equilibria between tautomers.
- X-ray crystallography : Provides definitive confirmation (as used for related pyrazole-triazole hybrids) .
- HRMS validation : Rules out impurities or byproducts .
Q. What experimental design considerations are critical for evaluating antiproliferative activity?
- Cell line selection : Use diverse cancer lines (e.g., MCF-7, HeLa) to assess specificity.
- Dose-response assays : Test concentrations from 1–100 μM, with doxorubicin as a positive control.
- Mechanistic studies :
- Apoptosis assays : Measure caspase-3 activation via flow cytometry.
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress .
- Synergistic effects : Combine with standard chemotherapeutics to identify potentiation .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Compare Cu(OAc)₂ (10 mol%) with other catalysts (e.g., CuI) for cycloaddition efficiency .
- Solvent systems : Test polar aprotic solvents (DMF) vs. aqueous mixtures (tert-BuOH/H₂O) to balance reactivity and solubility .
- Temperature control : Reflux (150°C) for faster kinetics vs. room temperature for selectivity .
- Workflow : Monitor via TLC (hexane:EtOAc 8:2) and optimize quenching (ice-cold water) to minimize side reactions .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) to enhance electrophilic reactivity.
- Bulkier substituents (e.g., 4-fluorophenyl) to probe steric effects .
- Biological testing : Compare IC₅₀ values across analogs to identify pharmacophoric motifs (e.g., naphthalene for hydrophobic interactions).
- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays .
Q. How do researchers validate the purity of intermediates during multi-step synthesis?
- Chromatography : Use preparative HPLC (C18 column, MeOH/H₂O gradient) for challenging separations.
- Melting point analysis : Compare observed vs. literature values for intermediates (e.g., 160–162°C for triazole precursors) .
- LC-MS tracking : Detect trace impurities (<0.5%) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
